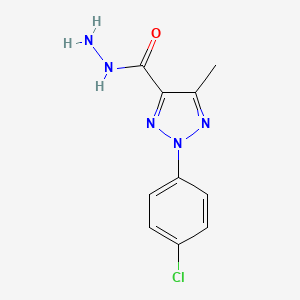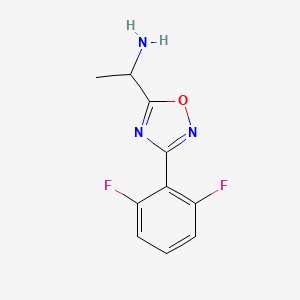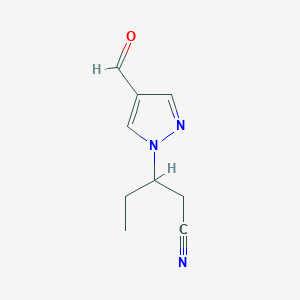
Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ®-4-boc-6,6-dimethyl-morpholine-3-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom The compound also features a tert-butoxycarbonyl (Boc) protecting group and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-boc-6,6-dimethyl-morpholine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the morpholine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of Methyl ®-4-boc-6,6-dimethyl-morpholine-3-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl ®-4-boc-6,6-dimethyl-morpholine-3-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products
Hydrolysis: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Free amine derivative.
科学的研究の応用
Methyl ®-4-boc-6,6-dimethyl-morpholine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of Methyl ®-4-boc-6,6-dimethyl-morpholine-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The Boc protecting group can be removed under specific conditions, allowing the compound to interact with various molecular targets and pathways.
類似化合物との比較
Methyl ®-4-boc-6,6-dimethyl-morpholine-3-carboxylate can be compared with other morpholine derivatives, such as:
Methyl ®-4-boc-morpholine-3-carboxylate: Lacks the dimethyl substitution on the morpholine ring.
Methyl ®-4-boc-6-methyl-morpholine-3-carboxylate: Has only one methyl substitution on the morpholine ring.
Methyl ®-4-boc-6,6-diethyl-morpholine-3-carboxylate: Has ethyl substitutions instead of methyl.
The uniqueness of Methyl ®-4-boc-6,6-dimethyl-morpholine-3-carboxylate lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
4-O-tert-butyl 3-O-methyl (3R)-6,6-dimethylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m1/s1 |
InChIキー |
OQAXKPFDEGWERL-SECBINFHSA-N |
異性体SMILES |
CC1(CN([C@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
正規SMILES |
CC1(CN(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11785972.png)

![7-Chlorothiazolo[5,4-B]pyridine](/img/structure/B11785982.png)
![(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11785992.png)






![6-Phenyl-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786045.png)
